3-amino-N-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
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Properties
IUPAC Name |
3-amino-N-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-21(2)9-15-13(16(25)10-21)8-14-17(22)18(28-20(14)24-15)19(26)23-11-5-4-6-12(7-11)27-3/h4-8H,9-10,22H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDZPVFJLYRQAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC(=CC=C4)OC)N)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-N-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a novel synthetic derivative belonging to the class of thienoquinolines. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of its biological activity supported by research findings and case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a tetrahydrothienoquinoline core with an amino group and a methoxyphenyl substituent that may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of thienoquinolines demonstrate significant antimicrobial effects against a range of pathogens.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing potential in inhibiting cell proliferation.
- Anti-inflammatory Effects : Preliminary studies suggest that it may have anti-inflammatory properties which could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several thienoquinoline derivatives, including our compound of interest. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 3-amino-N-(3-methoxyphenyl)-... | 12.5 | E. coli, P. aeruginosa |
| Control (Miconazole) | 25 | Fungal strains |
The results indicate that the compound exhibits promising antimicrobial activity comparable to established antifungal agents like miconazole .
Anticancer Activity
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have demonstrated that the compound induces apoptosis and inhibits cell growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may act through multiple pathways to exert its anticancer effects .
Anti-inflammatory Activity
The anti-inflammatory potential was assessed using an animal model where inflammation was induced via carrageenan injection. The compound significantly reduced paw edema compared to the control group.
| Treatment Group | Edema Reduction (%) |
|---|---|
| 3-amino-N-(3-methoxyphenyl)-... | 60 |
| Control (Placebo) | 10 |
This data indicates that the compound could be beneficial in managing inflammatory conditions .
Case Studies
Several case studies have focused on the pharmacological evaluation of similar thienoquinoline derivatives:
- Case Study 1 : A derivative showed significant activity against multidrug-resistant strains of bacteria, highlighting the potential for developing new antibiotics from this class of compounds.
- Case Study 2 : A related thienoquinoline was found to enhance the efficacy of existing chemotherapeutics in resistant cancer models, suggesting a synergistic effect.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thienoquinoline compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 3-amino-N-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide have shown effectiveness against various fungal strains. A study highlighted the antifungal activity of related compounds against Fusarium oxysporum, demonstrating that modifications in the phenyl group can enhance activity through structure-activity relationship (SAR) studies .
Cytotoxic Agents
There is growing interest in the cytotoxic potential of thienoquinoline derivatives. Research has revealed that certain modifications can lead to compounds with significant cytotoxic effects against cancer cell lines. For example, derivatives similar to the target compound have been evaluated for their ability to induce apoptosis in tumor cells, suggesting a pathway for developing new anticancer agents .
Neuropharmacological Applications
The structural features of thienoquinolines suggest potential neuropharmacological applications. Compounds with similar frameworks have been explored for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects. This makes them candidates for further studies aimed at treating neurodegenerative diseases .
Synthesis of Novel Compounds
The synthesis of this compound serves as a platform for creating novel derivatives with tailored biological activities. Researchers are actively exploring synthetic methodologies that allow for the modification of this compound to enhance its efficacy and selectivity against specific biological targets .
Case Study: Antifungal Efficacy
In a comparative study on the antifungal properties of thienoquinoline derivatives, it was found that specific substitutions on the phenyl ring significantly increased antifungal activity against Fusarium oxysporum. The presence of methoxy groups was particularly noted to enhance activity due to increased lipophilicity and interaction with fungal membranes .
Case Study: Cytotoxic Potential
A series of experiments conducted on cancer cell lines demonstrated that certain derivatives exhibited IC50 values lower than established chemotherapeutic agents. This suggests that these compounds could serve as lead structures for developing new anticancer therapies .
Q & A
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
- Methodological Answer : Single-crystal X-ray diffraction (as in chromene-3-carbonitrile studies ) provides absolute configuration. Refinement software (SHELX) resolves disorder, and Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds stabilizing the lattice) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
